Ochrocarpin G
Description
Ochrocarpin G is a 4-phenylcoumarin derivative isolated from the bark extract of Mammea neurophylla, a plant studied for its bioactive coumarins . Structurally, it belongs to the Mammea coumarin family, characterized by a benzoylated 4-phenylcoumarin backbone with acyl substitutions at specific positions. This compound (Compound 6) was identified through LC-DAD-MSn and NMR analyses, revealing a unique substitution pattern at the C-8 position with a benzoyl group, as indicated by its UV spectral red shift (λmax = 222, 298 nm) compared to typical C-6 or C-8 acylated coumarins . Its molecular formula was confirmed as C₂₄H₃₀O₈ via HRESIMS ([M + H]+ at m/z 447.2013) . The compound exhibits a quasi-molecular ion ([M + H]+) as the base peak in mass spectrometry, with a characteristic loss of 56 u in positive ionization mode, indicative of a non-cyclized 4-phenylcoumarin structure .
Properties
Molecular Formula |
C24H30O8 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(1R)-1-[5-hydroxy-8-(2-hydroxypropan-2-yl)-6-[(2S)-2-methylbutanoyl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-4-yl]propyl] acetate |
InChI |
InChI=1S/C24H30O8/c1-7-11(3)20(27)19-21(28)18-13(15(8-2)30-12(4)25)10-17(26)32-22(18)14-9-16(24(5,6)29)31-23(14)19/h10-11,15-16,28-29H,7-9H2,1-6H3/t11-,15+,16?/m0/s1 |
InChI Key |
VBJCSMQHVABALD-DNMUGYJGSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)[C@@H](CC)OC(=O)C)CC(O2)C(C)(C)O |
Canonical SMILES |
CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C(CC)OC(=O)C)CC(O2)C(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ochrocarpin G shares structural and spectral similarities with other Mammea coumarins but differs in substitution patterns, retention times, and fragmentation pathways. Below is a detailed comparison with key analogs:
Structural and Spectral Comparisons
Key Differences
Substitution Position :
- This compound is substituted at C-8 with a benzoyl group, whereas Ochrocarpin F and Pedilanthocoumarin B are substituted at C-6 . This distinction is critical for UV spectral shifts; C-8 substitution in this compound results in a red shift compared to C-6-substituted analogs .
- Ochrocarpin I (11) features a 3-methylbutyryl group at C-6 instead of benzoyl, altering its UV profile (λmax = 255, 313 nm) and fragmentation pattern (dominant ion at m/z 371) .
Mass Spectral Behavior :
- This compound shows a stable [M + H]+ ion (m/z 447) with sequential losses of H₂O (18 u) and CO (28 u), yielding fragments at m/z 429 and 405 .
- Pedilanthocoumarin B (7) exhibits a prominent [M + H − H₂O]+ ion (m/z 429) due to dehydration, absent in this compound .
Chromatographic Retention :
- This compound elutes at 8.5 min , slightly earlier than its isomer Ochrocarpin I (8.6 min) and later than Ochrocarpin F (8.4 min), reflecting differences in polarity due to acyl group variations .
Bioactivity Context
The C-8 benzoyl substitution in this compound may enhance stability or target specificity compared to C-6-substituted coumarins, though further studies are needed .
Q & A
Q. What advanced techniques confirm this compound’s target engagement in complex biological systems?
- Methodological Answer : Apply chemical proteomics (e.g., activity-based protein profiling) or CETSA (Cellular Thermal Shift Assay). Use CRISPR-Cas9-generated knockout cell lines to confirm target specificity. For in vivo validation, employ PET imaging with radiolabeled analogs .
Methodological Guidelines
- Literature Review : Use Google Scholar with advanced operators (e.g.,
"this compound" AND "synthesis") and set alerts for new publications . - Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Experimental Reporting : Follow Beilstein Journal guidelines for detailing synthesis, characterization, and bioassays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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